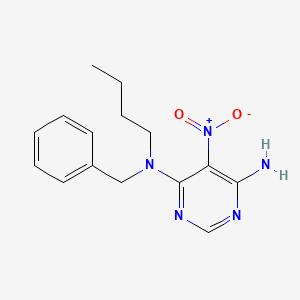

N4-benzyl-N4-butyl-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-benzyl-4-N-butyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-2-3-9-19(10-12-7-5-4-6-8-12)15-13(20(21)22)14(16)17-11-18-15/h4-8,11H,2-3,9-10H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYINJOIPPNKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N4-benzyl-N4-butyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

Introduction of the nitro group: Nitration of the pyrimidine core can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N4-benzyl-N4-butyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzyl and butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include:

Reducing agents: Hydrogen gas, palladium catalyst, tin(II) chloride.

Oxidizing agents: Potassium permanganate, chromium trioxide.

Bases: Potassium carbonate, sodium hydroxide.

Major products formed from these reactions include the corresponding amino derivative, substituted pyrimidines, and oxidized products.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N4-benzyl-N4-butyl-5-nitropyrimidine-4,6-diamine typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with appropriate amines under controlled conditions. The resulting compound features a pyrimidine ring substituted with nitro and amine groups, which are crucial for its biological activity. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties by targeting microtubules and disrupting cancer cell proliferation. A study demonstrated that derivatives of pyrimidines could inhibit tubulin polymerization, leading to apoptosis in cancer cells . The mechanism involves interference with the mitotic spindle formation, which is essential for cell division.

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Compounds within this class have been shown to inhibit signaling pathways related to immunoglobulin E (IgE) and immunoglobulin G (IgG), which are involved in allergic responses and inflammation . This inhibition can lead to reduced release of inflammatory mediators, making these compounds potential candidates for treating allergic diseases.

Case Study: Inhibition of Tumor Growth

A notable case study involved the evaluation of this compound in xenograft models of cancer. The compound demonstrated significant tumor growth inhibition compared to control groups. The study reported an IC50 value indicating effective dosage levels for therapeutic use .

Research on Structural Variants

Studies have also focused on structural variants of the compound to enhance its efficacy and reduce toxicity. For instance, modifications at the benzyl or butyl groups can affect solubility and bioavailability, impacting overall therapeutic outcomes .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds can be insightful.

Mechanism of Action

The mechanism by which N4-benzyl-N4-butyl-5-nitropyrimidine-4,6-diamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares N4-benzyl-N4-butyl-5-nitropyrimidine-4,6-diamine with select symmetric and asymmetric analogs:

* Calculated based on substituent addition.

† Hypothesized based on trends: bulky aromatic groups (e.g., benzyl) typically increase melting points compared to aliphatic substituents.

‡ Inferred from yields of asymmetric analogs in (e.g., 5h: 30% for phenethyl groups).

Key Observations:

- Symmetry vs. Asymmetry : Symmetric derivatives (e.g., bis-chlorobenzyl or diethyl) exhibit higher melting points and yields compared to asymmetric variants, likely due to enhanced crystallinity and reduced steric hindrance during synthesis .

- Substituent Effects: Aromatic vs. Aliphatic: Benzyl groups (aromatic) enhance π-π stacking interactions, increasing melting points (e.g., 5j: 195–197°C for bis-2-chlorobenzyl) . The target compound’s benzyl group may similarly improve thermal stability.

Theoretical Reactivity:

Computational studies (Gaussian16) on symmetric derivatives reveal that electron-withdrawing substituents (e.g., nitro groups) stabilize transition states in aminolysis reactions . The benzyl group in the target compound may further polarize the pyrimidine ring, altering reaction kinetics compared to purely aliphatic analogs.

Physicochemical Properties

- Solubility : Asymmetric compounds with mixed substituents (e.g., benzyl + butyl) are hypothesized to exhibit improved solubility in polar aprotic solvents (e.g., DMF) compared to symmetric aryl derivatives.

- Stability : The nitro group at C5 enhances electrophilicity, making the compound reactive toward nucleophiles. This property is shared across all 5-nitropyrimidine-4,6-diamines .

Biological Activity

N4-benzyl-N4-butyl-5-nitropyrimidine-4,6-diamine is a compound belonging to the class of nitropyrimidines, which have garnered interest due to their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Core Structure : Pyrimidine ring with two amine substituents at positions 4 and 6.

- Substituents : A benzyl group at position N4 and a butyl group at position N4.

The presence of the nitro group at position 5 enhances the compound's reactivity and biological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Nitropyrimidines have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with nucleic acid synthesis or repair pathways. For instance, compounds similar to N4-benzyl-N4-butyl-5-nitropyrimidine have shown inhibition of key enzymes involved in nucleotide metabolism, leading to reduced DNA synthesis in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or phosphatases that are critical for cancer cell survival. This inhibition can lead to apoptosis in malignant cells .

- Cell Cycle Arrest : Studies suggest that some nitropyrimidines can induce cell cycle arrest by modulating cyclin-dependent kinase activity, thereby preventing cancer cell division and promoting cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of related nitropyrimidines, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities in Related Compounds

Pharmacological Implications

The potential pharmacological applications of this compound include:

- Cancer Therapy : Given its mechanisms involving DNA synthesis inhibition and enzyme modulation, this compound could be developed as a novel anticancer agent.

- Targeted Drug Design : The specificity towards certain enzymatic pathways allows for the possibility of designing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Q & A

Q. How can researchers optimize the synthesis of N4-benzyl-N4-butyl-5-nitropyrimidine-4,6-diamine?

Methodological Answer: Synthesis optimization typically involves selecting appropriate nucleophiles (e.g., benzyl and butyl amines) and reaction conditions. For example, demonstrates that aminolysis of 5-nitropyrimidine-4,6-diamine derivatives achieves high yields (68–95%) when using substituted benzylamines under controlled temperatures (e.g., reflux in ethanol). Key parameters include:

- Solvent choice : Polar aprotic solvents like ethanol or DMF improve reactivity.

- Stoichiometry : Equimolar ratios of amines to pyrimidine precursors minimize side products.

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and stability.

- Workup : Crystallization from ethanol or methanol enhances purity (e.g., 95% yield for N4,N6-bis(4-chlorobenzyl) derivative .

| Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Chlorobenzyl | 95 | 159–161 |

| 4-Bromobenzyl | 68 | 174–176 |

| 3-Chlorobenzyl | 93 | 137–139 |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of:

- 1H/13C NMR : To verify substituent integration and chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm for benzyl groups; ).

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical values within 2 ppm error; ).

- Melting Point Analysis : To assess purity and cross-reference with literature data (e.g., derivatives in show distinct melting points for structural variants).

Q. How do physical properties (e.g., solubility, stability) influence experimental design?

Methodological Answer: Physical properties guide solvent selection and storage conditions:

- Solubility : The nitro group enhances polarity, making DMSO or DMF suitable for biological assays ( reports density: 1.68 g/cm³; boiling point: 461.4°C).

- Stability : Protect from light and moisture due to nitro group sensitivity; store at –20°C under inert atmosphere .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for synthesizing this compound?

Methodological Answer: Density Functional Theory (DFT) calculations using Gaussian16 software ( ) can model:

- Transition States : Identify energy barriers for nucleophilic substitution at N4/N6 positions.

- Solvent Effects : Incorporate implicit solvation models (e.g., PCM) to simulate polar environments.

- Thermodynamic Stability : Compare Gibbs free energy of intermediates (e.g., protonated vs. deprotonated amines). Example: Calculations for 5-nitropyrimidine derivatives show solvent stabilization reduces activation energy by 15–20 kcal/mol .

Q. How do structural modifications (e.g., benzyl vs. butyl substituents) affect biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic substitution and biological testing:

- Electron-Withdrawing Groups (e.g., chloro, bromo): Enhance binding to hydrophobic enzyme pockets ( notes pyrimidine-4,6-diamine derivatives as JAK3 inhibitors).

- Alkyl vs. Aryl Chains : Butyl groups improve membrane permeability, while benzyl groups enhance π-π stacking with aromatic residues ( links N4,N6-disubstituted derivatives to EGFR inhibition).

| Substituent Combination | Biological Target | IC50 (nM) |

|---|---|---|

| Benzyl + Butyl | EGFR L858R/T790M | <50 |

| 4-Chlorobenzyl + Methyl | JAK3 | 120 |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies via:

- Assay Standardization : Use consistent cell lines (e.g., H1975 for EGFR mutations) and controls.

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives ( highlights off-target effects in NSCLC models).

- Crystallography : Co-crystallize compounds with target proteins (e.g., EGFR kinase domain) to validate binding modes .

Q. What strategies improve selectivity of this compound for kinase targets (e.g., EGFR vs. JAK)?

Methodological Answer: Selective inhibition requires:

- Gatekeeper Residue Targeting : Design substituents to exploit size differences (e.g., T790M mutation in EGFR has a larger hydrophobic pocket).

- Molecular Dynamics Simulations : Simulate binding pocket flexibility to optimize substituent orientation ( used docking studies to explain JAK3 selectivity).

- Proteome-Wide Screening : Use kinome-wide profiling to assess off-target binding .

Data Contradiction Analysis

Q. Why do some studies report high in vitro activity but low in vivo efficacy for this compound?

Methodological Answer: Common issues include:

- Pharmacokinetics : Poor oral bioavailability due to high logP ( : logP = 2.888). Address via prodrug design or formulation with cyclodextrins.

- Protein Binding : Serum albumin binding reduces free drug concentration; measure unbound fraction using equilibrium dialysis.

- Metabolic Clearance : Introduce deuterium or fluorine atoms to block CYP-mediated oxidation ( used HRMS to track metabolite formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.